7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo-
Beschreibung
The compound 7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo- is a partially hydrogenated quinoline derivative featuring a carboxamide group at position 7 and a ketone at position 5. This scaffold is characterized by a tetrahydroquinoline core, which imparts unique electronic and steric properties compared to fully aromatic quinoline systems. Key synthetic routes involve cyclocondensation reactions or modifications of preformed quinoline systems, as seen in the synthesis of related tetrahydroquinoline analogs .
Eigenschaften
CAS-Nummer |
54318-91-1 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-oxo-7,8-dihydro-6H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)6-4-8-7(9(13)5-6)2-1-3-12-8/h1-3,6H,4-5H2,(H2,11,14) |
InChI-Schlüssel |
DGJSNJIRAKLSCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1N=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with various reagents. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification to form the corresponding carboxylic ester. This ester is then converted into the carboxamide through a reaction with ammonia or an amine under mild hydrolysis conditions .
Industrial Production Methods
Industrial production of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide may involve large-scale synthesis using similar methods as described above. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinoline core or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include hydroxylated quinoline derivatives, substituted quinoline compounds, and various amides and esters depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and multidrug resistance (MDR) reversal agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of MDR reversal, the compound modulates the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), thereby enhancing the efficacy of chemotherapeutic agents . The compound may also induce apoptosis and alter cell cycle progression in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo- with analogs differing in substitution patterns, hydrogenation states, and heterocyclic frameworks.
Hexahydroquinoline vs. Tetrahydroquinoline Derivatives
- 4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (A5): Structure: Fully hydrogenated (hexahydro) core with a 4-chlorophenyl substituent and thiazole-linked carboxamide. Properties: Melting point (253°C), high yield (90%), and distinct NMR signals (e.g., δ 11.79 ppm for amide N-H) .
Thieno[2,3-b]quinoline Derivatives
- 3-Amino-N-(5-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (): Structure: Incorporates a thiophene ring fused to the quinoline core, with an amino group at position 3 and a chloro-methylphenyl substituent.
- 3-Amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (): Structure: Features a trifluoromethylphenyl group and dimethyl substitution at position 6. Properties: The electron-withdrawing CF₃ group likely alters electronic density, affecting reactivity and metabolic stability .
Substituent Effects on Physical and Chemical Properties
- 4-{2-Chloro-5-Nitrophenyl}-2,7,7-Trimethyl-N-(6-Methyl-2-Pyridinyl)-5-Oxo-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide (): Structure: Chloro-nitrophenyl and pyridinyl substituents.
- 2-Methyl-4-(5-Methyl-2-(Methylthio)Thiophen-3-Yl)-5-Oxo-7-Phenyl-N-(Pyridin-2-Yl)-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxamide (): Structure: Contains a methylthio-thiophenyl group, enhancing sulfur-mediated interactions. Properties: The methylthio group may improve lipophilicity, influencing pharmacokinetic profiles .
Computational Similarity Analysis
- The US-EPA CompTox Dashboard employs Tanimoto similarity scoring (threshold >0.8) to identify structurally related compounds. For example, fluconazole analogs share >80% structural similarity, enabling read-across predictions for toxicity or activity . Applied to 7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo-, this method would highlight analogs with conserved tetrahydroquinoline cores and variable substituents.
Tabulated Comparison of Key Analogs
Biologische Aktivität
7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo- (CAS No. 54318-91-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo- is , with a molecular weight of approximately 190.20 g/mol. The structure features a quinoline backbone with a carboxamide functional group and a tetrahydro-5-oxo moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often include the formation of the quinoline core followed by the introduction of the carboxamide and oxo functionalities. Detailed methodologies can vary but generally follow established organic synthesis protocols.
Biological Activity Overview
Research has shown that compounds related to quinoline derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of 7-Quinolinecarboxamide has been evaluated in various studies:
Antimicrobial Activity
In vitro studies have demonstrated that certain quinoline derivatives possess significant antimicrobial effects against various bacterial strains. For instance, compounds like N-cycloheptylquinoline-2-carboxamide have shown higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid . However, specific studies on 7-Quinolinecarboxamide have not yet established its efficacy against these pathogens.
Anticancer Activity
A notable study investigated the activity of substituted quinolines against leukemia cells (CCRF-CEM). It was found that several analogues were inactive at concentrations higher than 20 µg/mL . This suggests that while some quinoline derivatives have shown promise in cancer research, 7-Quinolinecarboxamide may not exhibit similar potency.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. Research indicates that modifications in the substituents on the quinoline ring can significantly influence their biological profiles. For example:
| Compound | Activity | IC50 Value |
|---|---|---|
| N-(2-Hydroxyphenyl)quinoline-2-carboxamide | PET Inhibition | 16.3 µmol/L |
| N-benzyl-2-naphthamide | PET Inhibition | 7.5 µmol/L |
These findings underscore the importance of specific structural elements in determining biological activity .
Case Studies
- In vitro Testing Against Leukemia Cells : A study synthesized various analogues of quinoline derivatives and tested them against CCRF-CEM leukemia cells. The results indicated a lack of activity for many compounds including those structurally related to 7-Quinolinecarboxamide .
- Antimycobacterial Screening : Another investigation into substituted quinolines revealed that some compounds demonstrated significant antimycobacterial activity without notable toxicity against human cell lines . However, specific data on 7-Quinolinecarboxamide remains limited.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
